molecular formula C12H13BrO2 B2812316 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 34403-74-2

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2812316
CAS RN: 34403-74-2
M. Wt: 269.138
InChI Key: JGESMIHIHNAITM-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalene (8-Bromo-7-MOMD), is a synthetic compound with a wide range of applications in scientific research. It is an important building block for a variety of pharmaceuticals, and its unique properties make it a valuable tool for researchers in the fields of organic chemistry, medicinal chemistry, and biochemistry. 8-Bromo-7-MOMD has been used to synthesize a variety of compounds, including drugs and other compounds with biological activity. In addition, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. We will also discuss the advantages and limitations of using 8-Bromo-7-MOMD in laboratory experiments and discuss potential future directions for research.

Scientific Research Applications

Synthesis of Complex Molecules

  • Chiral Dienone Synthesis : The synthesis of chiral dienones for developing anthracycline antibiotics involves steps starting from methoxy-dihydronaphthalene derivatives. This process showcases the utility of dihydronaphthalene compounds in enantioselective synthesis, which is pivotal for creating optically active pharmaceuticals (Russell et al., 1984).

Antimicrobial Research

  • Antimicrobial Metabolites : The exploration of new antimicrobial agents from natural sources led to the isolation of novel metabolites from aquatic fungi. Compounds structurally similar to dihydronaphthalen-1(2H)-one exhibited antimicrobial activities, underscoring the potential of dihydronaphthalene derivatives in discovering new bioactive molecules (Sun et al., 2011).

Material Science

  • Polyketide Derivatives : Research into polyketides from desert endophytic fungi uncovered new compounds with diverse structures, including dihydronaphthalen-1(2H)-one derivatives. These studies contribute to understanding the chemical diversity and potential applications of fungal metabolites in materials science (Li et al., 2018).

Organic Reaction Mechanisms

  • Solvolytic Elimination and Aromatization : Investigations into the solvolysis of methoxy-dihydronaphthalene derivatives have provided insights into acid-catalyzed elimination mechanisms, crucial for understanding the reactivity and stability of organic molecules under various conditions (Jia & Thibblin, 2001).

properties

IUPAC Name

8-bromo-7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-7-6-8-4-3-5-9(14)10(8)11(13)12(7)15-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGESMIHIHNAITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CCC2)C(=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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